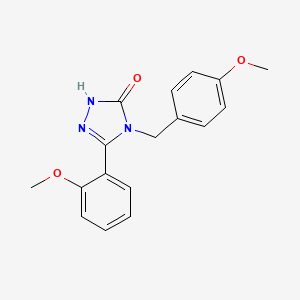![molecular formula C15H26N4O3S B3802471 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3802471.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Descripción general
Descripción
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The presence of these rings suggests that this compound might have biological activity, as both imidazole and pyrrolidine rings are found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and pyrrolidine rings in separate steps, followed by their connection via the propanamide linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an imidazole ring and a pyrrolidine ring, which are both five-membered rings. The imidazole ring contains two nitrogen atoms, while the pyrrolidine ring contains one. These rings are connected by a propanamide linker .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The imidazole and pyrrolidine rings might be susceptible to reactions with electrophiles, and the amide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it is likely to be solid at room temperature, and due to the presence of the polar amide group and the possibility of hydrogen bonding, it is likely to be soluble in polar solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)-N-(2-pyrrolidin-1-ylsulfonylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12(2)14-16-6-10-19(14)13(3)15(20)17-7-11-23(21,22)18-8-4-5-9-18/h6,10,12-13H,4-5,7-9,11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTFRYCHINXOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)NCCS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-[(1-{[1-(2,4-dimethylbenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B3802393.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B3802398.png)
![4-(3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3802402.png)
![3-(2-hydroxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B3802404.png)
![8-fluoro-2-(3,3,3-trifluoropropyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3802408.png)

![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-furoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3802420.png)
![methyl (2S,4S)-4-{[(2-ethoxypyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3802426.png)
![3-(4-chlorophenyl)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B3802429.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3802431.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3802434.png)
![1-(1-{[1-(4-methoxy-2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3802436.png)
![rel-(2R,3R)-3-{methyl[2-(1H-pyrazol-4-yl)ethyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3802461.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B3802476.png)
